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Compound of Interest

Compound Name: 2-Methyl-1,1-diphenylpropene

Cat. No.: B3057247 Get Quote

An In-Depth Technical Guide to 2-Methyl-1,1-diphenylpropene: Synthesis, Properties, and

Medicinal Chemistry Potential

Abstract
2-Methyl-1,1-diphenylpropene, a distinct tri-substituted alkene, presents a unique molecular

scaffold characterized by a gem-diphenyl ethylene core and an isopropylidene moiety. This

guide provides a comprehensive technical overview of its fundamental chemical properties, a

detailed examination of its synthesis via the Wittig reaction, and an expert analysis of its

potential applications as a foundational structure in drug discovery and development. By

exploring the causality behind synthetic choices and the strategic importance of its structural

motifs, this document serves as a resource for researchers and scientists aiming to leverage

this compound in the design of novel therapeutic agents.

Core Molecular Profile
2-Methyl-1,1-diphenylpropene, also known by its IUPAC name (2-methyl-1-phenylprop-1-

enyl)benzene, is a hydrocarbon with the chemical formula C₁₆H₁₆.[1][2][3][4][5] Its structure

features two phenyl groups attached to one carbon of a central double bond and two methyl

groups on the adjacent carbon, creating a sterically hindered yet chemically versatile alkene.
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A summary of the key identifiers and computed physicochemical properties for 2-Methyl-1,1-
diphenylpropene is presented below. These values are crucial for predicting its behavior in

various solvent systems and its potential as a drug-like scaffold.

Property Value Source(s)

Molecular Formula C₁₆H₁₆ [1][3][4][5]

Molecular Weight 208.30 g/mol [3][4][5]

Exact Mass 208.125200510 Da [1][4]

CAS Number 781-33-9 [1][5]

IUPAC Name
(2-methyl-1-phenylprop-1-

enyl)benzene
[3][5]

Synonyms 1,1-Diphenyl-2-methylpropene [3][5]

Density 0.977 g/cm³ [1]

Boiling Point 297.2°C at 760 mmHg [1]

Flash Point 135.9°C [1]

XLogP3 5.4 [1]

Rotatable Bond Count 2 [1][4]

Hydrogen Bond Donor: 0, Acceptor: 0 [1][4]

Synthesis and Mechanistic Insights
The construction of the tetrasubstituted double bond in 2-Methyl-1,1-diphenylpropene is most

effectively achieved through the Wittig reaction.[3][6] This Nobel Prize-winning method is a

cornerstone of alkene synthesis, valued for its reliability and the unambiguous placement of the

carbon-carbon double bond.[7][8]

Retrosynthetic Analysis
A retrosynthetic disconnection of the target molecule across the double bond reveals two

logical precursor fragments: a carbonyl compound and a phosphonium ylide. For 2-Methyl-1,1-
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diphenylpropene, the most strategic disconnection points to benzophenone (a ketone) and an

isopropylidene phosphorane (the ylide). This approach is favored due to the commercial

availability and stability of benzophenone.

2-Methyl-1,1-diphenylpropene

C=C Disconnection
(Wittig Reaction)

Benzophenone + Isopropyltriphenylphosphonium Ylide

Isopropyltriphenylphosphonium Salt

 from

Isopropyl Bromide +
Triphenylphosphine

 from

Click to download full resolution via product page

Caption: Retrosynthetic pathway for 2-Methyl-1,1-diphenylpropene.
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Forward Synthesis Workflow
The forward synthesis involves two primary stages: the preparation of the phosphonium ylide

from an alkyl halide, and the subsequent Wittig reaction with the ketone.
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Step 1: Ylide Formation

Step 2: Wittig Reaction

Triphenylphosphine
(PPh₃)
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Caption: The two-stage workflow for the synthesis of the target molecule.
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Detailed Experimental Protocol (Exemplary)
This protocol is a representative procedure based on established Wittig reaction

methodologies.[7][8]

Step 1: Preparation of Isopropyltriphenylphosphonium Bromide

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), combine

equimolar amounts of triphenylphosphine and isopropyl bromide in a suitable anhydrous

solvent (e.g., toluene or acetonitrile).

Heat the mixture to reflux and stir for 24-48 hours, monitoring the reaction by TLC for the

consumption of triphenylphosphine.

Cool the reaction mixture to room temperature, allowing the phosphonium salt to precipitate.

Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry in vacuo to

yield the phosphonium salt.

Step 2: Synthesis of 2-Methyl-1,1-diphenylpropene

Suspend the dried isopropyltriphenylphosphonium bromide in anhydrous THF in a flame-

dried, two-neck flask under argon.

Cool the suspension to -78°C using a dry ice/acetone bath.

Add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05

equivalents), dropwise via syringe. The formation of the ylide is indicated by a characteristic

color change (often to deep orange or red).

Allow the mixture to stir at low temperature for 1 hour, then warm to 0°C for an additional

hour.

Dissolve benzophenone (1.0 equivalent) in a minimal amount of anhydrous THF and add it

dropwise to the ylide solution at 0°C.

Allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl)

solution.

Transfer the mixture to a separatory funnel, add water and diethyl ether, and separate the

layers.

Extract the aqueous layer twice more with diethyl ether.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure.

Purify the crude product via column chromatography on silica gel (eluting with a non-polar

solvent like hexanes) to isolate 2-Methyl-1,1-diphenylpropene. The byproduct,

triphenylphosphine oxide, is more polar and will elute later.

Relevance and Potential in Medicinal Chemistry
While direct biological applications of 2-Methyl-1,1-diphenylpropene are not extensively

documented, its core structure contains motifs of significant interest to drug development

professionals. Its value lies in its potential use as a molecular scaffold for building more

complex, biologically active molecules.

The 1,1-Diphenylethylene Scaffold
The 1,1-diphenylethylene core is a key structural feature in a class of compounds known as

Selective Estrogen Receptor Modulators (SERMs). For instance, the drug Tamoxifen, used in

the treatment of ER-positive breast cancer, is a triarylethylene derivative.[9] Although 2-Methyl-
1,1-diphenylpropene is a simpler analog, it provides a rigid scaffold upon which additional

pharmacophoric groups could be strategically placed. The two phenyl rings can be

functionalized to explore interactions with receptor pockets, making the core a valuable starting

point for library synthesis.

The Role of Methyl Groups
The introduction of methyl groups onto a molecular scaffold can have profound effects on its

pharmacological profile—a phenomenon sometimes referred to as the "magic methyl" effect.
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[10] The gem-dimethyl substitution on the propene backbone in this molecule provides several

key features:

Steric Hindrance: The methyl groups can provide steric shielding, potentially slowing

metabolic attack at nearby positions and increasing the compound's half-life.

Conformational Restriction: The bulky isopropylidene group restricts the rotation of the

phenyl rings, locking the molecule into a more defined conformation. This pre-organization

can be advantageous for binding to a specific biological target, as it reduces the entropic

penalty upon binding.

Increased Lipophilicity: The addition of the methyl groups increases the molecule's

lipophilicity (as indicated by its high XLogP3 value), which can enhance membrane

permeability.

This compound and its derivatives can serve as valuable tools to probe the structure-activity

relationships (SAR) of how methylation impacts target engagement and pharmacokinetic

properties.[10]

A Scaffold for Library Development
The diphenylpropene structure is analogous to other chemical classes, such as chalcones (1,3-

diphenyl-2-propen-1-one derivatives), which have been investigated for a wide range of

biological activities, including as anti-inflammatory agents via COX-1/COX-2 inhibition.[10][11]

By using 2-Methyl-1,1-diphenylpropene as a foundational scaffold, medicinal chemists can

envision synthetic routes to introduce pharmacophores (e.g., sulfonamides, azides) onto the

phenyl rings to create novel compound libraries for screening against various therapeutic

targets.[11]

Conclusion
2-Methyl-1,1-diphenylpropene is a molecule with well-defined chemical properties and a

straightforward, robust synthetic pathway. While it may not be a therapeutic agent in its own

right, its true value for researchers lies in its identity as a versatile chemical building block. The

combination of the rigid 1,1-diphenylethylene core and the conformationally-restricting

isopropylidene group makes it an attractive and unexplored scaffold for the development of

new chemical entities in medicinal chemistry. The principles and protocols outlined in this guide
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provide the necessary foundation for scientists to synthesize, characterize, and strategically

utilize this compound in the pursuit of novel drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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